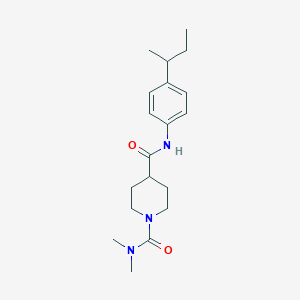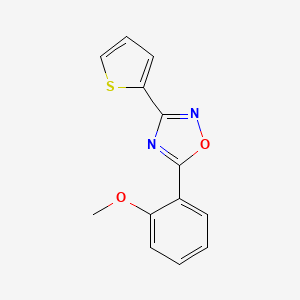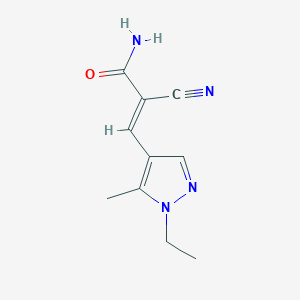![molecular formula C18H28N2O5S B5327681 5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and is known by the abbreviation 'AHMA'.
科学研究应用
AHMA has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, AHMA has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. Inflammation is a common factor in various diseases, and AHMA has been shown to have anti-inflammatory effects by inhibiting the production of cytokines. In neurodegenerative diseases, AHMA has been studied for its potential neuroprotective effects.
作用机制
AHMA exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cancer cell growth. AHMA has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to its anti-inflammatory effects. In neurodegenerative diseases, AHMA has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
AHMA has been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. AHMA has also been shown to have a good safety profile, with no significant toxicity reported in animal studies.
实验室实验的优点和局限性
AHMA has several advantages for lab experiments, such as its high potency and selectivity for CAIX inhibition. However, one limitation of AHMA is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for AHMA research, such as studying its potential therapeutic applications in other types of cancer and exploring its effects on other targets besides CAIX. AHMA's anti-inflammatory and neuroprotective effects also warrant further investigation in various disease models. Additionally, the development of more soluble forms of AHMA could improve its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide (AHMA) is a promising chemical compound with potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of CAIX, leading to its anticancer effects, anti-inflammatory effects, and neuroprotective effects. AHMA has several advantages for lab experiments, but its low solubility in water is a limitation. Future research directions for AHMA include exploring its potential therapeutic applications in other types of cancer, investigating its effects on other targets besides CAIX, and developing more soluble forms of AHMA.
合成方法
The synthesis of AHMA involves the reaction of 5-amino-2-methoxybenzoic acid with 2-hydroxycyclohexyl methylamine and isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sulfamic acid to obtain AHMA. The yield of this synthesis method is reported to be around 70%.
属性
IUPAC Name |
5-[(2-hydroxycyclohexyl)-methylsulfamoyl]-2-methoxy-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-12(2)19-18(22)14-11-13(9-10-17(14)25-4)26(23,24)20(3)15-7-5-6-8-16(15)21/h9-12,15-16,21H,5-8H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGODFJDWAVGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)


![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)